molecular formula C14H8Cl2N4O3 B11263713 5-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11263713
M. Wt: 351.1 g/mol
InChI Key: MGGCCTVDBCWBRB-UHFFFAOYSA-N
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Description

5-{[(E)-1-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-1,3-benzimidazol-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole core linked to a dichloronitrophenyl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-1-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-1,3-benzimidazol-2-one typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid under acidic conditions. The next step involves the introduction of the dichloronitrophenyl group through a condensation reaction with 2,4-dichloro-5-nitrobenzaldehyde in the presence of a suitable base such as sodium hydroxide. The final step is the formation of the methylene bridge by reacting the intermediate with formaldehyde under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or platinum may also be employed to enhance the reaction rates and yields. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-1-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-1,3-benzimidazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form a nitroso derivative using oxidizing agents such as potassium permanganate.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Amines or thiols, sodium hydroxide or other bases.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

5-{[(E)-1-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-1,3-benzimidazol-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Biology: The compound is studied for its antimicrobial and antiviral properties, making it a candidate for the development of new antibiotics and antiviral drugs.

Mechanism of Action

The mechanism of action of 5-{[(E)-1-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-1,3-benzimidazol-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of key biological pathways, resulting in the desired therapeutic effects. Additionally, the compound can interact with cell membranes, altering their permeability and leading to cell death in microbial organisms.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)-1H-benzimidazole: Similar structure but lacks the nitro group, resulting in different electronic properties.

    5-nitro-2-(2,4-dichlorophenyl)-1H-benzimidazole: Contains both nitro and dichlorophenyl groups but lacks the methylene bridge.

    2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole: Similar structure but lacks the methylene bridge and amino group.

Uniqueness

The uniqueness of 5-{[(E)-1-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-1,3-benzimidazol-2-one lies in its combination of electron-withdrawing and electron-donating groups, which confer unique electronic properties and reactivity

Properties

Molecular Formula

C14H8Cl2N4O3

Molecular Weight

351.1 g/mol

IUPAC Name

5-[(2,4-dichloro-5-nitrophenyl)methylideneamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C14H8Cl2N4O3/c15-9-5-10(16)13(20(22)23)3-7(9)6-17-8-1-2-11-12(4-8)19-14(21)18-11/h1-6H,(H2,18,19,21)

InChI Key

MGGCCTVDBCWBRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])NC(=O)N2

Origin of Product

United States

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